molecular formula C10H9NO3 B11036661 (E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate

Cat. No.: B11036661
M. Wt: 191.18 g/mol
InChI Key: VAMWMQFDCRZUBZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a furan ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 5-methylfurfural in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into a reactor, and the product is continuously removed, which minimizes side reactions and improves efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a lactone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted cyanoacrylates.

Scientific Research Applications

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of adhesives and coatings due to its strong bonding properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-3-(2-furyl)acrylate: Similar structure but with an unsubstituted furan ring.

    Ethyl 2-cyano-3-(5-methylfuran-2-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-cyano-3-(5-bromofuran-2-yl)acrylate: Similar structure but with a bromine substituent on the furan ring.

Uniqueness

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its electronic properties, making it distinct from other cyanoacrylates.

Biological Activity

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate is an organic compound classified within the cyanoacrylate family, notable for its unique structural features that contribute to its biological activity. This article explores its potential biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_{9}N1_{1}O2_{2}
  • Molecular Weight : Approximately 191.19 g/mol
  • Structural Features : The compound contains a cyano group and a furan moiety, which are critical for its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.25–1 μg/mL against multiple bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
PathogenMIC (μg/mL)
MRSA1
VRE1
Linezolid-resistant S. aureus0.5–4

These findings suggest that this compound could serve as a promising candidate for the development of new antibacterial agents.

Anticancer Properties

In anticancer research, the compound has shown potential in inhibiting the proliferation of cancer cells. Studies indicate:

  • IC50_{50} values ranging from 0.87 to 12.91 μM in various cancer cell lines, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Enhanced apoptosis induction in treated MCF-7 breast cancer cells, with increased levels of caspase 9, indicating a mitochondrial pathway activation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The cyano group can act as a nucleophile, potentially inhibiting enzymes involved in critical metabolic pathways.
  • Cell Signaling Modulation : The compound may influence signaling pathways that regulate cellular functions, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameMolecular FormulaUnique Features
Methyl 2-cyano-3-(5-cyano-2-furyl)acrylateC10_{10}H8_{8}N2_{2}O2_{2}Contains two cyano groups enhancing reactivity
Ethyl 2-cyano-3-(5-methylfuran-2-yl)prop-2-enamideC11_{11}H11_{11}N1_{1}O2_{2}Larger structure with additional functional groups
(E)-Methyl 2-cyano-3-(5-(trifluoromethyl)phenyl)furanC16_{16}H10_{10}F3_{3}N1_{1}O3_{3}Incorporates trifluoromethyl group affecting lipophilicity

The presence of a furan ring combined with a cyano group in this compound may lead to distinct biological interactions compared to other derivatives.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The synthesis typically involves nucleophilic addition reactions where the cyano group plays a pivotal role.
    • A common synthetic route includes the reaction of methyl acrylate with appropriate furan derivatives under controlled conditions.
  • Biological Testing : Various assays have been conducted to evaluate the efficacy against microbial strains and cancer cell lines, demonstrating promising results.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C10H9NO3/c1-7-3-4-9(14-7)5-8(6-11)10(12)13-2/h3-5H,1-2H3/b8-5+

InChI Key

VAMWMQFDCRZUBZ-VMPITWQZSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)OC

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)OC

solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.